2-Ethynyl-5-(trifluoromethoxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

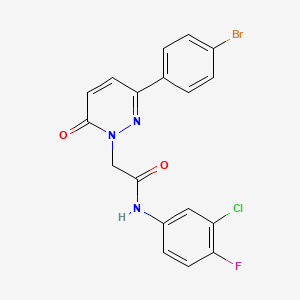

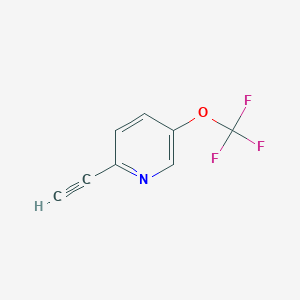

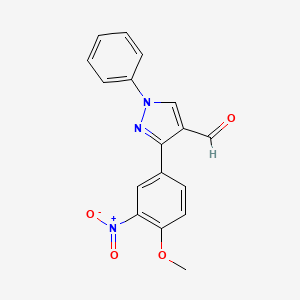

2-Ethynyl-5-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C8H4F3NO . It is a liquid at room temperature .

Molecular Structure Analysis

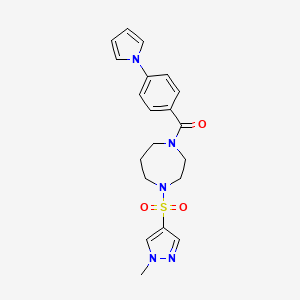

The molecular structure of 2-Ethynyl-5-(trifluoromethoxy)pyridine consists of a pyridine ring with an ethynyl group (C≡C-H) at the 2-position and a trifluoromethoxy group (O-CF3) at the 5-position . The InChI code for this compound is 1S/C8H4F3NO/c1-2-6-3-4-7(5-12-6)13-8(9,10)11/h1,3-5H .Physical And Chemical Properties Analysis

2-Ethynyl-5-(trifluoromethoxy)pyridine is a liquid at room temperature . It has a molecular weight of 187.12 .Aplicaciones Científicas De Investigación

Hybrid Catalysts in Synthesis

Hybrid catalysts have been highlighted for their significance in synthesizing pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of bioavailable molecules with broad synthetic applications. Such research underscores the potential for 2-Ethynyl-5-(trifluoromethoxy)pyridine in catalyzing reactions for medicinal chemistry (Parmar, Vala, & Patel, 2023).

Pyridine Derivatives in Medicine and Chemosensing

The medicinal importance of pyridine derivatives is well-documented, showcasing their role in various biological activities and as chemosensors. These compounds exhibit antifungal, antibacterial, antioxidant, and anticancer activities, among others. Furthermore, pyridine derivatives' affinity for ions and neutral species highlights their utility in chemosensing applications, underscoring the potential research avenues for 2-Ethynyl-5-(trifluoromethoxy)pyridine in these areas (Abu-Taweel et al., 2022).

Anticancer Applications

The journey of pyridine-based compounds as potent anticancer agents reflects the significant therapeutic potential of these derivatives. Pyridine-based heterocyclic compounds exhibit a range of pharmacological properties, including anticancer activities. This area of research suggests a promising path for exploring 2-Ethynyl-5-(trifluoromethoxy)pyridine and its analogs as novel chemotherapeutic agents, offering insights into their mechanisms of action and efficacy against various cancer types (Alrooqi et al., 2022).

Environmental and Health Risks of Polyfluoroalkyl Substances

Research into the environmental and health impacts of polyfluoroalkyl substances, which share some functional similarities with fluorinated compounds like 2-Ethynyl-5-(trifluoromethoxy)pyridine, emphasizes the need for understanding the ecological and toxicological profiles of these chemicals. Studies on their bioaccumulation, persistence, and potential health risks can inform safer chemical design and application strategies, particularly for compounds intended for widespread industrial or medicinal use (Liu & Avendaño, 2013).

Safety and Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . It has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-ethynyl-5-(trifluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c1-2-6-3-4-7(5-12-6)13-8(9,10)11/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUCMJIHSSICFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2954548.png)

![3-(4-Fluorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2954549.png)

![3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2954559.png)